2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4,6-dimethylpyrimidine
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Overview
Description
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4,6-dimethylpyrimidine is an organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a difluoropiperidine moiety attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4,6-dimethylpyrimidine typically involves multiple steps. One common method starts with the preparation of 4,4-difluoropiperidine, which is then reacted with piperidine-1-carbonyl chloride under controlled conditions to form the intermediate compound. This intermediate is subsequently reacted with 4,6-dimethylpyrimidine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the difluoropiperidine moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4,6-dimethylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The difluoropiperidine moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Difluoropiperidine-1-sulfonyl chloride
- 4,4-Difluoropiperidine HCl
- 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoline
Uniqueness
Compared to similar compounds, 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4,6-dimethylpyrimidine is unique due to the presence of both the difluoropiperidine and pyrimidine moieties. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H24F2N4O |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C17H24F2N4O/c1-12-11-13(2)21-16(20-12)23-7-3-14(4-8-23)15(24)22-9-5-17(18,19)6-10-22/h11,14H,3-10H2,1-2H3 |
InChI Key |
KBSACRWWLKUQNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)N3CCC(CC3)(F)F)C |
Origin of Product |
United States |
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